molecular formula C7H9BrN2S B598617 5-Bromo-2-(propylthio)pyrimidine CAS No. 1199773-23-3

5-Bromo-2-(propylthio)pyrimidine

Cat. No.: B598617
CAS No.: 1199773-23-3
M. Wt: 233.127
InChI Key: REVQSUAMCUMXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(propylthio)pyrimidine: is an organic compound with the molecular formula C7H9BrN2S It is a pyrimidine derivative where a bromine atom is substituted at the 5th position and a propylthio group at the 2nd position of the pyrimidine ring

Scientific Research Applications

Chemistry: 5-Bromo-2-(propylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.

Biology and Medicine: Pyrimidine derivatives, including this compound, are studied for their potential biological activities. They can serve as building blocks for the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

5-Bromo-2-(propylthio)pyrimidine is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylthio)pyrimidine typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with propylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the propylthiol, which then acts as a nucleophile to attack the brominated pyrimidine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(propylthio)pyrimidine can undergo further substitution reactions, particularly at the bromine site, with various nucleophiles.

    Oxidation and Reduction: The propylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, propylthiol.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Aryl or vinyl-substituted pyrimidines.

Comparison with Similar Compounds

  • 5-Bromo-2-(ethylthio)pyrimidine
  • 5-Bromo-2-(methylthio)pyrimidine
  • 5-Bromo-2-(butylthio)pyrimidine

Comparison: 5-Bromo-2-(propylthio)pyrimidine is unique due to the specific length and structure of its propylthio group, which can influence its reactivity and the types of reactions it undergoes. Compared to its ethyl, methyl, and butyl analogs, the propylthio group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-propylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQSUAMCUMXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681092
Record name 5-Bromo-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-23-3
Record name 5-Bromo-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.